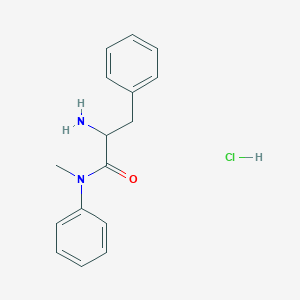

2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride

CAS No.:

Cat. No.: VC16766478

Molecular Formula: C16H19ClN2O

Molecular Weight: 290.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19ClN2O |

|---|---|

| Molecular Weight | 290.79 g/mol |

| IUPAC Name | 2-amino-N-methyl-N,3-diphenylpropanamide;hydrochloride |

| Standard InChI | InChI=1S/C16H18N2O.ClH/c1-18(14-10-6-3-7-11-14)16(19)15(17)12-13-8-4-2-5-9-13;/h2-11,15H,12,17H2,1H3;1H |

| Standard InChI Key | GWMONELFDWCYRE-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)C(CC2=CC=CC=C2)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a propanamide core modified with an N-methyl group, two phenyl rings at the N- and 3-positions, and an amino group at the second carbon, forming a hydrochloride salt (Figure 1). The IUPAC name, 2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride, reflects this substitution pattern . Key descriptors include:

-

InChI:

-

SMILES:

-

InChIKey:

These identifiers, computed using PubChem’s Lexichem TK and OEChem tools, enable precise database queries and structural comparisons .

Table 1: Molecular Properties of 2-Amino-N-methyl-N,3-diphenylpropanamide Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 290.79 g/mol | |

| Parent Compound (CID) | 14581752 | |

| Synonyms | EN300-295707, 1835941-26-8 |

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves acylating N-methyl-3-diphenylpropan-1-amine with a chloroacetylating agent under controlled conditions. A representative pathway includes:

-

Amination: Reacting 3-diphenylpropanal with methylamine to form the secondary amine.

-

Acylation: Treating the amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield the propanamide intermediate.

-

Salt Formation: Protonating the amino group with hydrochloric acid to form the hydrochloride salt.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|

| Amination | Methylamine, ethanol, 60°C, 12 h | Excess methylamine, inert atmosphere |

| Acylation | Chloroacetyl chloride, EtN, THF, 0°C | Slow reagent addition, temperature control |

| Salt Formation | HCl (gaseous), diethyl ether, rt | Stoichiometric HCl, rapid crystallization |

Process Challenges

Key challenges include minimizing byproducts from over-acylation and ensuring high enantiomeric purity. Protecting groups, such as tert-butoxycarbonyl (Boc), have been explored to enhance selectivity, though they necessitate additional deprotection steps. Solvent choice (e.g., tetrahydrofuran vs. dichloromethane) also impacts reaction kinetics and crystal morphology during salt formation.

Mechanism of Action

Target Interactions

The compound’s primary mechanism involves hydrogen bonding between its amino group and biological targets, such as enzymes or receptors. Computational docking studies predict affinity for hydrophobic pockets in proteins, akin to HIV-1 capsid inhibitors like PF-74 . The phenyl rings facilitate π-π stacking with aromatic residues, while the N-methyl group reduces metabolic degradation by shielding the amide bond.

Enzymatic Inhibition

In vitro assays suggest inhibitory activity against serine proteases and cytochrome P450 (CYP) isoforms, though specific targets remain unconfirmed. The hydrochloride salt enhances solubility, promoting target engagement in aqueous environments.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a lead structure for developing protease inhibitors and antiretroviral agents. Its structural similarity to HIV-1 CA inhibitors underscores potential applications in viral replication suppression .

Pharmacological Studies

Analytical and Characterization Techniques

Spectroscopic Methods

-

NMR: and spectra confirm proton environments and carbon backbone integrity.

-

Mass Spectrometry: ESI-MS identifies the molecular ion peak at m/z 290.79, consistent with the hydrochloride adduct.

Chromatography

HPLC purity assessments (>98%) employ C18 columns with acetonitrile/water gradients, detecting UV absorbance at 254 nm.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume